molecular formula C17H14F29N2O5P B12725986 Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate CAS No. 94200-48-3

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate

Cat. No.: B12725986
CAS No.: 94200-48-3
M. Wt: 908.23 g/mol
InChI Key: ABXFOTMKHPEYQJ-UHFFFAOYSA-N
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Description

This compound is a fluorinated ammonium phosphate salt with a highly branched perfluoroalkyl chain. Its molecular formula is C₁₇H₁₆F₂₉N₂O₅P, and it features 29 fluorine atoms distributed across the heptadecyl chain, along with a hydroxyl group at the C-2 position . The fluorine substitution pattern confers exceptional chemical inertness, thermal stability, and surfactant properties. It is structurally distinct from non-fluorinated phosphate salts, such as diammonium hydrogen phosphate (DAP), which lack fluorocarbon chains and are primarily used in agriculture .

Properties

CAS No.

94200-48-3

Molecular Formula

C17H14F29N2O5P

Molecular Weight

908.23 g/mol

IUPAC Name

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl) phosphate

InChI

InChI=1S/C17H8F29O5P.2H3N/c18-4(19,1-3(47)2-51-52(48,49)50)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46;;/h3,47H,1-2H2,(H2,48,49,50);2*1H3

InChI Key

ABXFOTMKHPEYQJ-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate typically involves a multi-step process. Initially, a precursor such as 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecanol is synthesized through chemical reactions . This precursor is then esterified using acid catalysis to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

The compound Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate is a complex fluorinated phosphate with various potential applications in scientific research and industrial processes. This article explores its applications across different fields based on verified sources and documented case studies.

Surface Modification

The compound can be used for modifying surfaces to enhance hydrophobicity and oleophobicity. Its fluorinated nature allows it to create surfaces that resist wetting by water and oils. This property is particularly useful in the development of non-stick coatings and protective surfaces.

Biomedical Applications

Research indicates potential uses of this compound in drug delivery systems. The hydrophobic characteristics can improve the solubility and bioavailability of poorly soluble drugs. Furthermore, it can be utilized in the formulation of nanoparticles for targeted drug delivery due to its compatibility with biological membranes.

Environmental Science

The compound's ability to repel water makes it a candidate for use in environmental remediation technologies. It can be employed in the treatment of contaminated water by adsorbing hydrophobic pollutants.

Fluorinated Surfactants

As a surfactant, this compound can stabilize emulsions and foams in various industrial applications such as cosmetics and food products. Its unique properties allow for enhanced performance over traditional surfactants.

Case Study 1: Surface Coating Technologies

A study demonstrated the effectiveness of fluorinated phosphates in creating durable non-stick coatings for cookware. The coatings exhibited superior performance in terms of resistance to scratches and chemical degradation compared to conventional coatings.

Case Study 2: Drug Delivery Systems

In a controlled study involving nanoparticle formulations for cancer therapy, researchers found that incorporating this compound into lipid-based nanoparticles significantly improved drug encapsulation efficiency and release profiles. The study highlighted its potential to enhance therapeutic outcomes.

Case Study 3: Environmental Remediation

An experimental approach using this compound in water treatment showed promising results in removing hydrophobic organic contaminants from wastewater. The compound facilitated the adsorption of pollutants onto treated surfaces, leading to effective removal rates.

Comparative Analysis Table

Application AreaBenefitsChallenges
Surface ModificationEnhanced hydrophobicityPotential environmental impact of fluorinated compounds
Biomedical ApplicationsImproved drug solubilityRegulatory hurdles for new drug formulations
Environmental ScienceEffective pollutant removalLong-term stability and efficacy
Fluorinated SurfactantsSuperior emulsion stabilityCost implications for large-scale production

Mechanism of Action

The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate involves its interaction with molecular targets through its hydrophobic and fluorinated nature. This allows it to form stable complexes with various molecules, influencing their behavior and activity . The pathways involved often include hydrophobic interactions and potential hydrogen bonding with target molecules .

Comparison with Similar Compounds

Key Properties:
  • Molecular Weight : ~1,000–1,100 g/mol (estimated based on analogs in and ).
  • Fluorine Content : High (≥50% by mass), contributing to hydrophobicity and environmental persistence.
Structural Analogues with Fluorinated Chains

The compound is part of a broader class of perfluoroalkyl ammonium phosphates , which vary in chain length, fluorine substitution patterns, and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Fluorine Atoms Key Substituents Applications
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate C₁₇H₁₆F₂₉N₂O₅P 29 Hydroxyl group at C-2 Specialty surfactants, coatings (inferred)
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-nonacosafluorohexadecyl phosphate C₁₆H₁₄F₂₆N₂O₄P 26 No hydroxyl group; shorter chain Industrial surfactants (inferred from )
Diammonium (perfluoro-7-methyloctyl)ethyl phosphate C₁₀H₈F₂₁N₂O₄P 21 Trifluoromethyl branch at C-7 Firefighting foams, adhesives

Key Observations :

  • Chain length correlates with thermal stability: longer perfluoroalkyl chains (e.g., heptadecyl) increase melting points and resistance to degradation .
Functional Comparison with Non-Fluorinated Phosphates

Unlike conventional diammonium phosphates (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄), fluorinated derivatives exhibit unique behaviors:

Property Fluorinated Target Compound Diammonium Hydrogen Phosphate (DAP)
Hydrophobicity Extremely high (due to perfluoroalkyl chain) Low (hydrophilic ammonium and phosphate groups)
Environmental Persistence High (PFAS-like persistence) Low (biodegradable)
Agricultural Use None (specialty industrial applications) Major use as fertilizer (N-P source)
Toxicity Potential bioaccumulation concerns (PFAS class) Low toxicity; safe for crop and livestock use

Critical Insight: The target compound’s fluorinated backbone fundamentally alters its environmental and functional profile compared to non-fluorinated DAP. While DAP is a nutrient source, fluorinated analogs are tailored for high-performance industrial applications but carry ecological risks .

Biological Activity

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate (commonly referred to as nonacosafluoro phosphate) is a fluorinated compound with potential biological activities that merit detailed investigation. This article explores its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple fluorinated carbon chains and phosphate groups. Its unique properties stem from the presence of fluorine atoms which confer hydrophobicity and stability against enzymatic degradation. The structural formula can be summarized as follows:

  • Chemical Formula : C₃₁H₄₁F₃N₂O₄P
  • Molecular Weight : 610.67 g/mol

The biological activity of nonacosafluoro phosphate is largely attributed to its interaction with cell membranes and proteins. The fluorinated alkyl chains enhance membrane permeability and alter lipid bilayer dynamics. This can lead to:

  • Altered Membrane Fluidity : The incorporation of fluorinated compounds into lipid membranes can disrupt normal fluidity and functionality.
  • Protein Interaction : The compound may interact with membrane proteins affecting signaling pathways.

Case Studies

  • Cell Membrane Studies : Research has shown that nonacosafluoro phosphate can significantly alter the properties of lipid bilayers in vitro. A study demonstrated that the presence of this compound in phospholipid vesicles resulted in increased membrane rigidity and reduced permeability to small molecules .
  • Toxicological Assessments : Toxicological evaluations indicate that while nonacosafluoro phosphate exhibits low acute toxicity in mammalian systems, chronic exposure may lead to bioaccumulation and potential endocrine disruption .
  • Antioxidant Activity : Preliminary studies suggest that nonacosafluoro phosphate may exhibit antioxidant properties by scavenging free radicals in cellular models . This effect could be beneficial in mitigating oxidative stress-related damage.

Comparative Biological Activity

To better understand the biological activity of nonacosafluoro phosphate compared to other similar compounds, a table summarizing key findings from various studies is presented below:

Compound NameBiological ActivityReference
Nonacosafluoro phosphateAlters membrane dynamics; potential antioxidant ,
Perfluorooctanoic acid (PFOA)Endocrine disruption; hepatotoxicity
Perfluorobutanoic acid (PFBA)Lower toxicity; less bioaccumulation

In Vitro Studies

In vitro studies have revealed that nonacosafluoro phosphate can modulate cellular responses. For instance:

  • Cell Viability Assays : Nonacosafluoro phosphate showed a concentration-dependent effect on cell viability in various cancer cell lines. At lower concentrations (≤ 10 µM), it exhibited minimal cytotoxicity; however, higher concentrations (≥ 50 µM) led to significant cell death .

Q & A

Q. What are the critical considerations for synthesizing this perfluorinated phosphate compound, and how do its fluorine substituents influence reaction pathways?

Methodological Answer: Synthesis requires precise control of fluorination steps due to the compound’s 29 fluorine atoms. Key steps include:

  • Fluorinated precursor selection : Use perfluoroalkyl iodides or telomers as starting materials to ensure complete fluorination .
  • Phosphorylation : Employ phosphate esterification under anhydrous conditions to avoid hydrolysis of the fluorinated chain .
  • Purification : Utilize preparative HPLC with fluorophilic columns (e.g., C8/C18 modified with perfluorinated phases) to separate byproducts .
    Fluorine’s electronegativity and steric bulk reduce nucleophilic reactivity, necessitating catalysts like tetrabutylammonium fluoride (TBAF) to enhance phosphorylation efficiency .

Q. How can researchers confirm the structural integrity of this compound given its complex fluorinated backbone?

Methodological Answer: Combine multiple spectroscopic techniques:

  • 19F NMR : Verify fluorine substitution patterns and detect incomplete fluorination (e.g., signals near -70 to -130 ppm for CF2/CF3 groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected ~1,200–1,300 g/mol range) and isotopic patterns .
  • X-ray crystallography : Resolve the 2-hydroxyheptadecyl chain conformation and phosphate-ammonium interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in solubility and aggregation behavior observed in aqueous vs. organic solvent systems?

Methodological Answer: The compound’s perfluorinated chain induces hydrophobicity, but the diammonium phosphate group enhances water solubility. To resolve contradictions:

  • Dynamic light scattering (DLS) : Measure aggregation numbers in aqueous buffers (e.g., PBS) at varying pH levels. Adjust ammonium ionization (pKa ~7–9) to modulate solubility .
  • Small-angle X-ray scattering (SAXS) : Characterize micelle or vesicle formation in organic-aqueous biphasic systems .
  • Molecular dynamics (MD) simulations : Model solvent interactions to predict aggregation thresholds .

Q. How can researchers evaluate the environmental persistence of this compound, given its perfluorinated structure?

Methodological Answer: Leverage methodologies from perfluorinated compound (PFC) research:

  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) and quantify tissue uptake via LC-MS/MS .
  • Degradation studies : Test stability under UV irradiation or microbial action (e.g., using activated sludge) to measure half-life .
  • QSAR modeling : Predict environmental fate using fluorine chain length and phosphate group reactivity as parameters .

Q. What advanced techniques resolve conflicting data in quantifying trace amounts of this compound in biological matrices?

Methodological Answer: Address detection challenges caused by fluorine’s interference:

  • Isotope dilution mass spectrometry (IDMS) : Use 13C/15N-labeled analogs as internal standards to improve accuracy .
  • Solid-phase extraction (SPE) : Employ fluorocarbon-modified sorbents (e.g., WAX cartridges) to enhance recovery from complex samples .
  • High-field NMR (≥600 MHz) : Detect low-concentration signals in tissues by suppressing background noise with presaturation .

Q. How can computational modeling optimize the compound’s interaction with lipid bilayers for drug delivery applications?

Methodological Answer: Integrate molecular docking and free-energy calculations:

  • Molecular docking (AutoDock Vina) : Simulate binding to phospholipid headgroups, focusing on phosphate-ammonium charge interactions .
  • Umbrella sampling : Calculate free-energy barriers for translocation across lipid bilayers .
  • Coarse-grained MD : Model large-scale membrane disruption or pore formation caused by the fluorinated tail .

Q. Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for studying fluorinated surfactants?

Methodological Answer: Link experimental data to established theories:

  • Critical micelle concentration (CMC) theory : Compare experimental CMC values with predictions based on chain length and fluorine content .
  • Hofmeister series : Investigate how ammonium ions affect colloidal stability in high-ionic-strength environments .
  • QSAR-environmental fate models : Corrogate biodegradability data with existing PFC databases to refine predictive algorithms .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability during DSC analysis?

Methodological Answer: Variations arise from sample preparation and decomposition pathways:

  • Controlled atmosphere TGA/DSC : Conduct analyses under nitrogen vs. air to differentiate oxidative vs. thermal decomposition .
  • Isothermal stability tests : Measure weight loss at incremental temperatures (e.g., 100–300°C) to identify degradation thresholds .
  • Post-analysis FTIR : Identify decomposition products (e.g., HF or PFAS fragments) to clarify degradation mechanisms .

Q. What statistical approaches validate reproducibility in synthesis yields across different laboratories?

Methodological Answer: Adopt collaborative validation protocols:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., reaction time, solvent purity) affecting yield .
  • Interlaboratory z-score analysis : Compare yields from ≥3 independent labs to identify systematic biases .
  • Bayesian meta-analysis : Pool data from published syntheses to estimate true yield distributions .

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